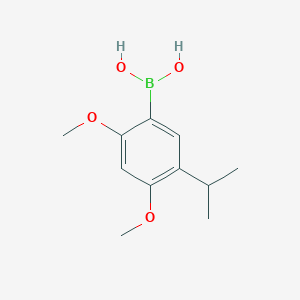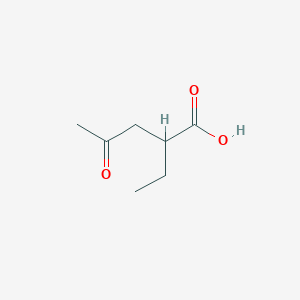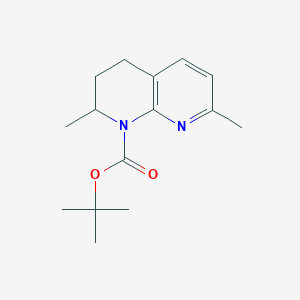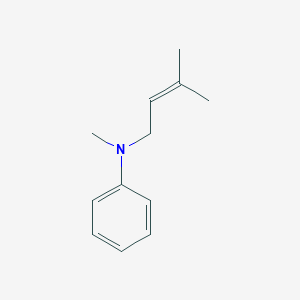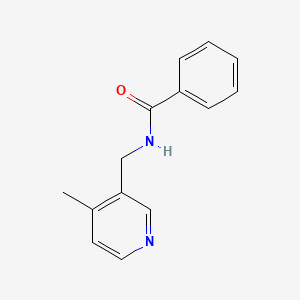
Benzamide, N-((4-methyl-3-pyridyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((4-methyl-3-pyridyl)methyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This particular compound features a benzamide core with a 4-methyl-3-pyridyl substituent, making it a unique molecule with specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methyl-3-pyridyl)methyl)- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride under ultrasonic irradiation has been reported as a green and efficient method . This method provides high yields and is eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
Benzamide, N-((4-methyl-3-pyridyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Benzamide, N-((4-methyl-3-pyridyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Benzamide, N-((4-methyl-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
N-(4-Methyl-3-nitro-2-pyridyl)benzamide: This compound has a similar structure but with a nitro group, which can alter its chemical and biological properties.
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)aminophenylbenzamide: This compound features additional substituents, making it more complex and potentially more active.
Uniqueness
Benzamide, N-((4-methyl-3-pyridyl)methyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
73664-82-1 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-[(4-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-7-8-15-9-13(11)10-16-14(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
InChIキー |
AVBTVPUAUIQOJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)CNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
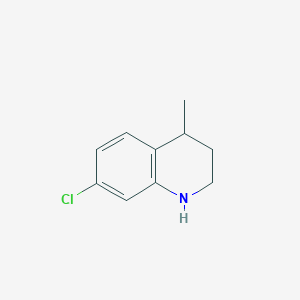
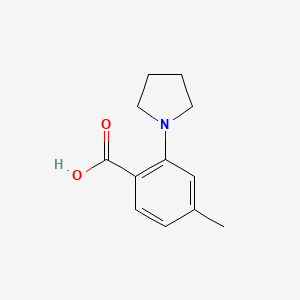
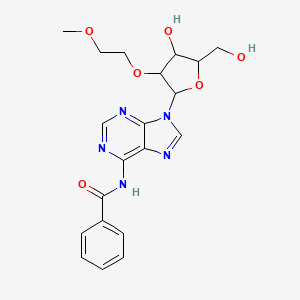
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)

